Aqueous Solubility of Amsacrine Lactate vs. Free Base: Salt Form Enables Direct Intravenous Formulation
Amsacrine lactate (CAS 80277-11-8) exhibits aqueous solubility of approximately 2.5 mg/mL, enabling direct intravenous formulation. In contrast, the free base form of amsacrine (CAS 51264-14-3) has very limited aqueous solubility and requires reconstitution in anhydrous N,N-dimethylacetamide (DMA) prior to clinical use, a two-vial system that introduces complexity and potential solvent toxicity concerns [1]. The monohydrochloride and monomethanesulfonate salts were also evaluated and found insufficiently water-soluble for practical intravenous administration [1].
| Evidence Dimension | Aqueous solubility (IV formulation feasibility) |
|---|---|
| Target Compound Data | ~2.5 mg/mL (as L(+)-lactate monohydrate salt) |
| Comparator Or Baseline | Free base amsacrine: very limited aqueous solubility (insufficient for IV use); monohydrochloride and monomethanesulfonate salts: insufficient water-solubility |
| Quantified Difference | Lactate salt enables direct IV formulation; free base requires DMA co-solvent system |
| Conditions | Aqueous solution, room temperature, USP4626541A patent data |
Why This Matters
Procurement of the lactate salt rather than free base eliminates the need for organic co-solvents in formulation workflows and ensures batch-to-batch aqueous reconstitution consistency.
- [1] US Patent US4626541A. Water soluble salt composition of m-AMSA. Cain BF, et al. 1986. View Source
